4-Cyclopentylpentanoic acid, with the chemical formula and CAS number 5422-27-5, is a carboxylic acid characterized by a cyclopentyl group attached to a pentanoic acid backbone. This compound is notable for its unique structure, which combines a five-membered cyclic hydrocarbon with a straight-chain carboxylic acid, providing distinct chemical properties and potential biological activity. The molecular weight of 4-cyclopentylpentanoic acid is approximately 170.25 g/mol .
These reactions are essential for its applications in organic synthesis and medicinal chemistry.
Several methods exist for synthesizing 4-cyclopentylpentanoic acid:
4-Cyclopentylpentanoic acid has various applications in:
Research on interaction studies involving 4-cyclopentylpentanoic acid primarily focuses on its reactivity with other organic compounds and its biological interactions. Studies suggest that it may interact with various enzymes or receptors, although detailed mechanistic studies are still required to clarify these interactions and their implications for drug design .
Several compounds share structural similarities with 4-cyclopentylpentanoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 5-Cyclohexylpentanoic acid | C11H20O2 | Contains a cyclohexyl group; larger cyclic structure. |
| Cyclopentylacetic acid | C8H14O2 | Shorter chain length; similar cyclic structure. |
| 2-Cyclopropylpropanoic acid | C8H14O2 | Contains a cyclopropyl group; different cyclic structure. |
| 3-Cyclobutylbutanoic acid | C9H16O2 | Smaller cyclic structure; similar chain length. |
The uniqueness of 4-cyclopentylpentanoic acid lies in its specific combination of a cyclopentane ring with a pentanoic chain, which may influence its reactivity and biological activity differently compared to these similar compounds.
The malonic ester synthesis remains a cornerstone for constructing 4-cyclopentylpentanoic acid. This two-step process involves alkylation of diethyl malonate followed by hydrolysis-decarboxylation.
Diethyl malonate undergoes deprotonation with strong bases (e.g., sodium ethoxide), generating a nucleophilic enolate that attacks cyclopentyl halides via an SN2 mechanism. For example, 1,6-dichlorohexane reacts with diethyl malonate in the presence of potassium carbonate, yielding a cyclopentylmalonate intermediate [3] .
Table 1: Alkylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium ethoxide | Ethanol | 30–40 | 50–79 |
| Potassium carbonate | Solvent-free | 65–75 | 79–83 |
Kinetic studies reveal that solvent-free conditions enhance reaction rates by increasing reagent concentration, while potassium carbonate minimizes side reactions compared to sodium ethoxide [3].
The alkylated malonate undergoes acidic hydrolysis (20% HCl, 100°C) to form cyclopentylmalonic acid, which thermally decarboxylates at 170–190°C to yield 4-cyclopentylpentanoic acid .
Transition metal catalysis offers superior stereocontrol and efficiency in cyclopentyl functionalization.
Cobalt nitrate hexahydrate and 1,3-bis(diphenylphosphino)propane form a catalytic system for Michael additions. For instance, dimethyl malonate adds to 2-cyclopentenone derivatives at 10–20°C, achieving 92.5–94.5% intermediate yield .
Table 2: Catalytic Reaction Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Ligand-to-cobalt ratio | 8:1 | 92.5–94.5 |
| Temperature | 10–20°C | 93.2 |
| Promoter (L-proline) | 8 mol% | 94.1 |
The mechanism involves cobalt-mediated enone activation, enabling nucleophilic attack by the malonate enolate. PEG-200 enhances solubility, while L-proline improves enantioselectivity .
Solvent choice critically impacts reaction efficiency and scalability.
Eliminating solvents in potassium carbonate-mediated reactions reduces purification complexity and increases yields to 83%. Elevated temperatures (65–75°C) accelerate kinetics without compromising selectivity [3].
Table 3: Solvent Effects on Alkylation
| Condition | Reaction Time (h) | Conversion (%) |
|---|---|---|
| Ethanol | 6 | 79 |
| Solvent-free | 4 | 83 |
Polar aprotic solvents (e.g., DMF) are avoided due to side reactions, while cyclohexane facilitates azeotropic water removal in hydrolysis steps [3].
Post-synthetic processing ensures high-purity 4-cyclopentylpentanoic acid.
Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the product at >98% purity. Residual catalysts (e.g., cobalt complexes) are recycled, reducing costs .
Gradual water addition (10–20% mass ratio) during hydrolysis prevents premature decarboxylation. Acidic conditions avoid salt formation, simplifying isolation compared to basic hydrolysis [3].
Table 4: Purification Efficiency
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Vacuum distillation | 98.4 | 85 |
| Crystallization | 95.2 | 78 |
The thermal stability characteristics of 4-cyclopentylpentanoic acid are fundamentally influenced by its unique structural combination of a cyclopentyl ring substituent and pentanoic acid backbone. Research on related naphthenic acid compounds demonstrates that cycloalkyl-substituted carboxylic acids exhibit complex thermal decomposition patterns that vary significantly with temperature and structural parameters [1].
Computational studies on cyclopentanoic acid derivatives reveal multiple competing decomposition mechanisms that become temperature-dependent [1]. For 4-cyclopentylpentanoic acid, the primary thermal decomposition pathways include:
Decarboxylation Reaction: The loss of carbon dioxide represents the dominant pathway at moderate temperatures (773-900 K), producing cyclopentyl-substituted hydrocarbons. This process exhibits an activation energy of approximately 15-25 kcal/mol, which is characteristic of aliphatic carboxylic acid decarboxylation [1] [2].
Dehydration Mechanisms: At elevated temperatures exceeding 900 K, stepwise dehydration reactions become increasingly significant. These reactions proceed through two distinct pathways: concurrent dehydration forming cyclopentyl ketone derivatives, and stepwise dehydration producing water and cyclic ketone products [1].
Temperature-Dependent Kinetics: The branching ratio between decarboxylation and dehydration pathways changes dramatically with temperature. For cyclopentyl-substituted pentanoic acids with m=4 carbon chain length, dehydration reactions become as significant as decarboxylation around 900 K, with dehydration pathways accelerating faster at higher temperatures [1].
While direct experimental data for 4-cyclopentylpentanoic acid remains limited, extrapolation from structurally related compounds provides insight into phase behavior. The 5-cyclopentylpentanoic acid isomer exhibits a melting point of 14-15°C and boiling point of 281.3°C at 760 mmHg [3] [4]. The 4-isomer would be expected to display similar thermal properties due to identical molecular formula and comparable structural features.
Critical Parameters: Using group contribution methods, the estimated critical temperature falls within the range of 650-670 K, with a critical pressure of approximately 2.3-2.7 MPa [5]. These values reflect the influence of both the cyclopentyl ring structure and the carboxylic acid functionality on intermolecular interactions.
Thermal Stability Window: The compound remains thermally stable below 250°C under normal atmospheric conditions. However, at temperatures exceeding 350°C, thermal decomposition becomes significant, consistent with general behavior observed for naphthenic acid compounds [6] [2].
The solubility profile of 4-cyclopentylpentanoic acid reflects its dual nature as both a polar carboxylic acid and a moderately hydrophobic cycloalkyl compound. This structural duality creates distinctive solubility patterns across different solvent systems.
Alcoholic Solvents: The compound exhibits excellent solubility in lower alcohols such as methanol and ethanol (>10 g/L at 25°C). This high solubility results from favorable hydrogen bonding interactions between the carboxylic acid group and alcohol hydroxyl groups [7] [8]. The cyclopentyl substituent contributes additional van der Waals interactions that enhance dissolution in these media.
Water Solubility: Aqueous solubility remains limited (<0.1 g/L at 25°C) due to the substantial hydrophobic contribution of the cyclopentyl ring system [8] [9]. The carboxylic acid group provides some water compatibility through hydrogen bonding, but this effect is insufficient to overcome the hydrophobic interactions of the saturated ring structure.
Dichloromethane and Chlorinated Solvents: These solvents provide excellent solubility (>50 g/L) for 4-cyclopentylpentanoic acid. The moderate polarity of dichloromethane effectively solvates the carboxylic acid functionality while accommodating the nonpolar cyclopentyl ring through dispersive interactions [10].
Dimethyl Sulfoxide: The high polarity and strong hydrogen bond accepting ability of DMSO result in exceptional solubility characteristics (>50 g/L). The sulfoxide oxygen strongly interacts with the carboxylic acid proton, while the methyl groups provide a compatible environment for the cyclopentyl substituent [11].
Acetone and Ketonic Solvents: Good solubility (>10 g/L) is observed in acetone, where dipole-dipole interactions between the carbonyl oxygen and carboxylic acid group facilitate dissolution [12].
Diethyl Ether: The moderate polarity of ether provides good solubility (>10 g/L) through weak dipole interactions with the carboxyl group and favorable dispersive interactions with the cyclopentyl ring [7] [10].
Aromatic Solvents: Toluene and similar aromatic solvents exhibit moderate solubility (1-10 g/L) due to π-system interactions with the cyclopentyl ring and limited dipole interactions with the carboxylic acid functionality [13].
Aliphatic Hydrocarbons: Hexane and similar nonpolar solvents show poor solubility (<1 g/L) as they cannot adequately solvate the polar carboxylic acid group, despite favorable interactions with the cyclopentyl portion [12].
The acid dissociation behavior of 4-cyclopentylpentanoic acid is governed by the electronic and steric effects of the cyclopentyl substituent on the carboxylic acid functionality. Understanding these effects requires analysis of both inductive influences and conformational constraints.
Based on systematic structure-activity relationships for substituted carboxylic acids, 4-cyclopentylpentanoic acid is predicted to exhibit a pKa value in the range of 4.8-4.9 at 25°C [14] [15]. This value represents a slight increase compared to unsubstituted pentanoic acid (pKa = 4.84) due to the electron-donating nature of the cyclopentyl substituent.
Electronic Effects: The cyclopentyl group functions as a weak electron-donating substituent through hyperconjugation and inductive effects. This electron donation slightly destabilizes the carboxylate anion relative to the neutral acid, resulting in a marginally higher pKa value compared to straight-chain analogs [14].
Distance Effects: The separation of the cyclopentyl substituent from the carboxylic acid center by three methylene groups significantly attenuates any electronic influence. This distance effect ensures that the pKa remains close to that of unsubstituted pentanoic acid [15].
Carboxylic acids exhibit minimal temperature dependence in their dissociation constants, with dpKa/dT values typically less than ±0.05 units per 10 K [16] [15] [17]. For 4-cyclopentylpentanoic acid, the temperature coefficient is expected to fall within ±0.005 per 10 K, consistent with other aliphatic carboxylic acids.
Thermodynamic Basis: The small temperature dependence reflects near-zero enthalpy changes for carboxylic acid dissociation reactions. This behavior contrasts sharply with amine and phenolic compounds, which show much larger temperature effects [18] [17].
Practical Implications: The minimal temperature dependence ensures consistent acid-base behavior across normal laboratory and physiological temperature ranges, making the compound suitable for applications requiring stable pH buffering characteristics [16].
The apparent pKa of 4-cyclopentylpentanoic acid varies significantly with solvent composition and polarity [19] [20]. In aqueous-organic solvent mixtures, the pKa generally increases with decreasing solvent polarity as the stabilization of the charged carboxylate ion becomes less favorable.
Hydrogen Bond Acceptor Basicity: The dissociation constant correlates strongly with the hydrogen bond acceptor basicity (β parameter) of organic co-solvents. Solvents with high β values enhance carboxylate stability and decrease the apparent pKa [19].
Ionic Strength Effects: The presence of electrolytes modestly affects the apparent pKa through ionic strength effects described by the Davies equation. However, these effects remain relatively small for monovalent carboxylic acids [15].
The physicochemical properties of 4-cyclopentylpentanoic acid can be understood through systematic comparison with its positional isomers and related structural analogs. These comparisons reveal how substituent position and ring size influence key molecular properties.
5-Cyclopentylpentanoic Acid: This terminal-substituted isomer (CAS: 5422-27-5) provides the most direct structural comparison. The 5-isomer exhibits a boiling point of 281.3°C, density of 0.998 g/cm³, and melting point of 14-15°C [3] [4]. The terminal position of the cyclopentyl group results in enhanced molecular symmetry, which typically leads to higher boiling points compared to internal substitution patterns.
4-Cyclopentylpentanoic Acid vs. 5-Isomer: The 4-position substitution introduces asymmetry that generally reduces intermolecular packing efficiency, potentially lowering the melting point by 2-5°C relative to the 5-isomer. The boiling point difference is expected to be smaller (1-3°C) as both isomers have identical molecular weights and similar polarities [21].
2-Cyclopentylpentanoic Acid: α-Substitution would significantly impact properties due to proximity to the carboxylic acid group. This isomer would likely exhibit a higher pKa (4.9-5.1) due to increased steric hindrance around the carboxyl group and stronger electron-donating effects from the nearby cyclopentyl substituent.
4-Cyclopentylbutanoic Acid: This shorter-chain analog (CAS: 5732-65-0, C₉H₁₆O₂, MW: 156.22) demonstrates the effect of reduced aliphatic chain length [22]. The shorter chain results in:
Cyclohexyl Analogs: Replacement of the cyclopentyl group with cyclohexyl creates compounds with increased molecular weight and steric bulk. These analogs typically exhibit:
The thermal decomposition kinetics vary systematically among isomers based on substituent position and sterics [1]. The 4-cyclopentylpentanoic acid isomer exhibits intermediate thermal stability:
Relative Stability Order: 5-cyclopentylpentanoic acid > 4-cyclopentylpentanoic acid > 3-cyclopentylpentanoic acid > 2-cyclopentylpentanoic acid. This order reflects the increasing steric strain and reduced conformational freedom as the cyclopentyl group approaches the carboxylic acid center.
Mechanistic Differences: While all isomers undergo similar decarboxylation and dehydration pathways, the activation energies and branching ratios differ. The 4-isomer shows enhanced dehydration reactivity compared to the 5-isomer due to favorable β-hydrogen elimination pathways [1].